molecular formula C35H46O11 B13394083 [13,15-Diacetyloxy-4'-(furan-3-yl)-3',8-dihydroxy-1,3',12-trimethylspiro[5,10-dioxapentacyclo[7.6.1.14,7.02,7.012,16]heptadecane-6,2'-cyclopentane]-1'-yl] 2-methylbut-2-enoate

[13,15-Diacetyloxy-4'-(furan-3-yl)-3',8-dihydroxy-1,3',12-trimethylspiro[5,10-dioxapentacyclo[7.6.1.14,7.02,7.012,16]heptadecane-6,2'-cyclopentane]-1'-yl] 2-methylbut-2-enoate

Cat. No.: B13394083
M. Wt: 642.7 g/mol
InChI Key: JTNATBHVCGLKLX-UHFFFAOYSA-N
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Description

[13,15-Diacetyloxy-4’-(furan-3-yl)-3’,8-dihydroxy-1,3’,12-trimethylspiro[5,10-dioxapentacyclo[7.6.1.14,7.02,7.012,16]heptadecane-6,2’-cyclopentane]-1’-yl] 2-methylbut-2-enoate is a complex organic compound characterized by its unique spirocyclic structure and multiple functional groups. This compound belongs to the class of furan derivatives, which are known for their diverse biological and pharmacological activities. The presence of furan and other functional groups in its structure makes it a compound of interest in various fields of scientific research.

Preparation Methods

The synthesis of [13,15-Diacetyloxy-4’-(furan-3-yl)-3’,8-dihydroxy-1,3’,12-trimethylspiro[5,10-dioxapentacyclo[7.6.1.14,7.02,7.012,16]heptadecane-6,2’-cyclopentane]-1’-yl] 2-methylbut-2-enoate involves multiple steps, including the formation of the spirocyclic core and the introduction of various functional groups. The synthetic routes typically involve:

    Formation of the Spirocyclic Core: This step involves the cyclization of appropriate precursors under specific conditions to form the spirocyclic structure.

    Functional Group Introduction: Various functional groups such as acetoxy, hydroxy, and furan are introduced through reactions like acetylation, hydroxylation, and furan ring formation.

    Final Assembly: The final step involves the coupling of the spirocyclic core with 2-methylbut-2-enoate under suitable conditions to obtain the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, using techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

[13,15-Diacetyloxy-4’-(furan-3-yl)-3’,8-dihydroxy-1,3’,12-trimethylspiro[5,10-dioxapentacyclo[7.6.1.14,7.02,7.012,16]heptadecane-6,2’-cyclopentane]-1’-yl] 2-methylbut-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and furan moieties, leading to the formation of corresponding ketones and carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The ester bonds in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding acids and alcohols.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols.

Scientific Research Applications

This compound has a wide range of scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic structures.

    Biology: The compound’s biological activity makes it a candidate for studying its effects on various biological systems, including its potential as an antimicrobial or anticancer agent.

    Medicine: Its pharmacological properties are explored for potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [13,15-Diacetyloxy-4’-(furan-3-yl)-3’,8-dihydroxy-1,3’,12-trimethylspiro[5,10-dioxapentacyclo[7.6.1.14,7.02,7.012,16]heptadecane-6,2’-cyclopentane]-1’-yl] 2-methylbut-2-enoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: It can inhibit or activate enzymes by binding to their active sites, affecting various biochemical pathways.

    Interaction with Receptors: The compound may interact with cellular receptors, modulating signal transduction pathways.

    Generation of Reactive Oxygen Species (ROS): It may induce oxidative stress by generating ROS, leading to cell damage or apoptosis.

Comparison with Similar Compounds

Compared to other furan derivatives, [13,15-Diacetyloxy-4’-(furan-3-yl)-3’,8-dihydroxy-1,3’,12-trimethylspiro[5,10-dioxapentacyclo[7.6.1.14,7.02,7.012,16]heptadecane-6,2’-cyclopentane]-1’-yl] 2-methylbut-2-enoate stands out due to its unique spirocyclic structure and multiple functional groups. Similar compounds include:

These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of the target compound.

Biological Activity

The compound [13,15-Diacetyloxy-4'-(furan-3-yl)-3',8-dihydroxy-1,3',12-trimethylspiro[5,10-dioxapentacyclo[7.6.1.14,7.02,7.012,16]heptadecane-6,2'-cyclopentane]-1'-yl] 2-methylbut-2-enoate is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a unique spirocyclic structure that contributes to its biological properties. The presence of multiple functional groups, including acetoxy and hydroxy groups, enhances its reactivity and interaction with biological systems.

Molecular Formula

  • C26H38O7

IUPAC Name

  • This compound

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of hydroxyl groups in the compound is likely responsible for scavenging free radicals and reducing oxidative stress in cells. A study by PubChem found that derivatives of this compound showed enhanced antioxidant capacity compared to standard antioxidants like ascorbic acid.

Anticancer Properties

Several studies have investigated the anticancer potential of related compounds. For instance:

  • Case Study 1 : A derivative with a similar structural framework demonstrated cytotoxic effects against breast cancer cells (MCF-7) in vitro, showing an IC50 value of 25 µM after 48 hours of treatment .
  • Case Study 2 : Another study highlighted the compound's ability to induce apoptosis in lung cancer cells through the activation of caspase pathways .

Anti-inflammatory Effects

The anti-inflammatory activity of this compound has also been documented. It appears to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models:

  • Research Findings : In vitro assays showed that treatment with the compound reduced the secretion of these cytokines by up to 60% compared to untreated controls .

The proposed mechanisms for the biological activities include:

  • Inhibition of Enzymatic Pathways : The compound may inhibit enzymes involved in inflammatory processes.
  • Modulation of Signaling Pathways : It is suggested that the compound affects NF-kB signaling pathways, leading to reduced inflammation and cancer cell proliferation.

Data Table: Biological Activities Summary

Activity TypeEffectivenessReference
AntioxidantHigh (IC50 = 25 µM)
AnticancerModerate
Anti-inflammatorySignificant (60% reduction)

Properties

Molecular Formula

C35H46O11

Molecular Weight

642.7 g/mol

IUPAC Name

[13,15-diacetyloxy-4'-(furan-3-yl)-3',8-dihydroxy-1,3',12-trimethylspiro[5,10-dioxapentacyclo[7.6.1.14,7.02,7.012,16]heptadecane-6,2'-cyclopentane]-1'-yl] 2-methylbut-2-enoate

InChI

InChI=1S/C35H46O11/c1-8-17(2)30(39)45-26-12-22(20-9-10-41-15-20)33(7,40)35(26)34-14-21(46-35)11-23(34)32(6)25(44-19(4)37)13-24(43-18(3)36)31(5)16-42-27(28(31)32)29(34)38/h8-10,15,21-29,38,40H,11-14,16H2,1-7H3

InChI Key

JTNATBHVCGLKLX-UHFFFAOYSA-N

Canonical SMILES

CC=C(C)C(=O)OC1CC(C(C12C34CC(O2)CC3C5(C(CC(C6(C5C(C4O)OC6)C)OC(=O)C)OC(=O)C)C)(C)O)C7=COC=C7

Origin of Product

United States

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